2-Bromo-4-chloro-1-isopropoxybenzene
Overview
Description
2-Bromo-4-chloro-1-isopropoxybenzene is an organic compound with the molecular formula C9H10BrClO . It has a molecular weight of 249.53 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrClO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 . This indicates that the molecule consists of a benzene ring with bromine (Br), chlorine (Cl), and isopropoxy (C3H7O) substituents.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 249.53 g/mol .Scientific Research Applications
Polymerization and End-Quenching Applications
Alkoxybenzenes, including compounds like 2-Bromo-4-chloro-1-isopropoxybenzene, are utilized in the end-quenching of polyisobutylene polymerizations. These compounds are effective in TiCl4-catalyzed quasiliving isobutylene polymerizations, allowing for direct chain end functionalization. This process is significant for the development of various polymeric materials with specific end-groups, which can be used in coatings, adhesives, and other specialized polymer applications (Morgan, Martínez-Castro, & Storey, 2010).
Halogenation Processes
This compound is also relevant in the field of ring halogenation of polyalkylbenzenes. The process of halogenation is crucial in organic chemistry, particularly in the synthesis of various halogenated compounds. This process can be used to prepare mixed halogenated compounds, which are essential in the production of pharmaceuticals, agrochemicals, and other chemical intermediates (Bovonsombat & Mcnelis, 1993).
Environmental Impact Studies
In environmental science, research involving halogenated methoxybenzenes, such as this compound, focuses on their presence in the marine troposphere and their origins, whether biogenic or anthropogenic. This research is crucial in understanding the environmental distribution and impact of organohalogens, which are significant in the context of pollution and atmospheric chemistry (Führer & Ballschmiter, 1998).
Chemical Reactivity and Synthesis Applications
This compound is involved in various chemical reactivity studies, including its use in [3 + 2] cycloaddition reactions. This kind of research is integral to the field of synthetic chemistry, where such reactions are employed to create complex molecules for pharmaceuticals, materials science, and nanotechnology (El Idrissi et al., 2021).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
2-bromo-4-chloro-1-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUSOWDJGCCCRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718194 | |
Record name | 2-Bromo-4-chloro-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-19-6 | |
Record name | 2-Bromo-4-chloro-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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